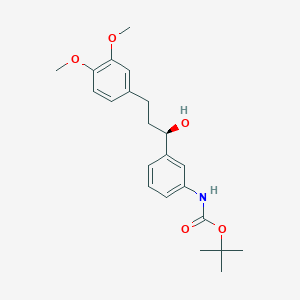

tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate

Description

tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate (compound 6b, as per ) is a chiral carbamate derivative featuring a 3,4-dimethoxyphenyl substituent and a hydroxypropyl chain. Its molecular formula is C₂₂H₂₉NO₅, with a sodium adduct mass ([M + Na]⁺) of 410.1945. The compound is synthesized via a stereoselective route using Procedure C and SI-11 as reactants, yielding 90% with high enantiomeric excess (92.7% ee) . Characterization includes ¹H NMR (400 MHz, CDCl₃), confirming the (R)-configuration at the stereogenic center and the presence of aromatic, methoxy, and hydroxyl protons . The tert-butyl carbamate group enhances stability and modulates solubility, making it a candidate for pharmaceutical intermediate applications.

Properties

Molecular Formula |

C22H29NO5 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

tert-butyl N-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenyl]carbamate |

InChI |

InChI=1S/C22H29NO5/c1-22(2,3)28-21(25)23-17-8-6-7-16(14-17)18(24)11-9-15-10-12-19(26-4)20(13-15)27-5/h6-8,10,12-14,18,24H,9,11H2,1-5H3,(H,23,25)/t18-/m1/s1 |

InChI Key |

QZMZXUJZFQUFAG-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the tert-butyl carbamate protecting group (Boc group) onto an amine or hydroxyl-containing intermediate.

- Construction of the hydroxypropyl side chain bearing the 3,4-dimethoxyphenyl substituent.

- Control of stereochemistry to obtain the (R)-enantiomer.

- Purification steps such as column chromatography to isolate the desired product.

Stepwise Preparation Details

Protection of Amino or Hydroxy Groups with tert-Butyldicarbonate

A common preparative step involves reacting a suitable amine or hydroxy precursor with tert-butyldicarbonate (Boc2O) in an alcoholic solvent like ethanol at ambient temperature, often overnight, to introduce the tert-butyl carbamate protecting group. For example, a reaction of 3-(phenylamino)propan-1-ol with tert-butyldicarbonate in ethanol at 30 °C yields tert-butyl (3-hydroxypropyl)(phenyl)carbamate with high yield (~94%) after purification by column chromatography using petroleum ether/ethyl acetate mixtures.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| 3-(phenylamino)propan-1-ol + Boc2O | EtOH, 30 °C, overnight | 94% | Purified by column chromatography (petroleum ether/ethyl acetate = 1.5/1) |

Oxidation of Hydroxypropyl Intermediates

The hydroxy group in the propyl side chain can be oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature. The reaction mixture is stirred until completion, filtered through celite, and concentrated. The aldehyde product is purified by column chromatography.

| Reagent | Conditions | Outcome |

|---|---|---|

| tert-butyl (3-hydroxypropyl)(phenyl)carbamate + PCC | CH2Cl2, room temp | Aldehyde intermediate |

Purification and Characterization

The final product is purified by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate in varying ratios (commonly 5:1 to 8:1). The compound is characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

Research Data and Analysis

Yield and Purity

Typical yields for the Boc protection step exceed 90%, indicating efficient conversion. Subsequent oxidation and substitution steps yield intermediates and final products in the range of 60-90% depending on reaction conditions and purification efficiency.

Stereochemical Control

The (R)-configuration is achieved by starting from chiral precursors or using stereoselective catalysts. Chiral purity is confirmed by chiral HPLC and NMR analysis with chiral shift reagents, though explicit data for this compound's stereochemistry control is limited in the available literature.

Analytical Data (Example)

| Technique | Data/Result |

|---|---|

| ^1H NMR (400 MHz, CDCl3) | Signals consistent with tert-butyl carbamate and aromatic protons; multiplets for hydroxypropyl chain |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight of this compound |

| Optical Rotation | Positive value consistent with (R)-enantiomer (specific values depend on solvent and concentration) |

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Boc protection of amino/hydroxy group | Boc2O, EtOH, 30 °C, overnight | ~94% | Column chromatography purification |

| 2 | Oxidation of hydroxy to aldehyde | PCC, CH2Cl2, room temp | 60-80% | Celite filtration, chromatography |

| 3 | Introduction of 3,4-dimethoxyphenyl substituent | Various coupling/alkylation methods | Variable | Stereochemical control required |

| 4 | Final purification | Silica gel chromatography | High purity | Confirmed by NMR, MS, chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

Bases: LDA, NEt3, Py, t-BuOK

Electrophiles: RCOCl, RCHO, CH3I

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

- 6b vs.

- 6b vs. (R)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate : The phenyl group in the latter reduces electron-donating effects compared to 3,4-dimethoxyphenyl, likely decreasing solubility in polar solvents .

- 6b vs. cyclopropyl derivatives : The cyclopropane ring in introduces strain and rigidity, contrasting with the flexible hydroxypropyl chain in 6b .

Physicochemical Properties

- Solubility : The 3,4-dimethoxyphenyl group in 6b enhances solubility in organic solvents (e.g., CDCl₃) compared to the phenyl analog (), where reduced electron-donating groups may limit polar interactions .

- Stability : The tert-butyl carbamate in 6b and derivatives resists hydrolysis under basic conditions, unlike ester-containing analogs like NJS154 .

Biological Activity

tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate

- Molecular Formula : C23H30O6

- Molecular Weight : 402.49 g/mol

- CAS Number : 178445-89-1

The compound features a tert-butyl group and a carbamate functional group, which are known to enhance solubility and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Receptor Modulation : It may modulate receptor activity associated with neurotransmission, influencing pathways related to mood and cognition.

- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have investigated the compound's effects on various biological systems:

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects :

A study published in PMC indicated that this compound exhibited a protective effect against amyloid-beta-induced toxicity in neuronal cells. The mechanism involved downregulation of TNF-α and reduction of free radicals, suggesting potential applications in Alzheimer's disease therapy. -

Anti-inflammatory Properties :

In a series of experiments involving animal models, the compound was found to significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential role as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis. -

Anticancer Activity :

Research conducted on various human cancer cell lines demonstrated that this compound could induce apoptosis via the mitochondrial pathway. The study highlighted its ability to activate caspases and disrupt mitochondrial membrane potential, leading to cancer cell death.

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl carbamate derivatives, and how can stereochemical purity be ensured?

Q. What are the recommended storage conditions to maintain stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffer solutions (pH 1–13).

Incubate the compound at 40°C for 14 days.

Q. Why do some SDS classify this compound as non-hazardous ( ) while others warn of respiratory irritation ( )?

- Methodological Answer : Differences arise from varying impurity profiles (e.g., residual solvents like DMF in ). Mitigate risks by:

Purity analysis (HPLC purity >98%).

Conducting occupational exposure monitoring (OSHA Permissible Exposure Limits).

Referencing analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate in shows low acute toxicity) .

Key Recommendations for Researchers

- Stereochemical Validation : Always corroborate NMR/optical rotation data with X-ray crystallography when possible .

- Ecotoxicity Testing : Follow OECD 201 (algae growth inhibition) if environmental release is possible, as ceramide-related compounds () show ecological impacts .

- Data Gaps : Prioritize filling missing physical property data (e.g., water solubility, logP) using shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.